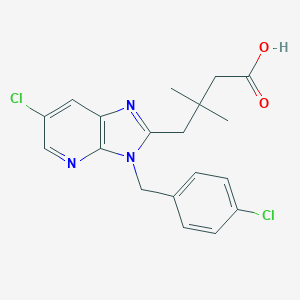
Mipitroban
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
合成経路と反応条件
ミピトロバンの合成は、中間体の調製とその後の特定条件下での反応を含む複数の段階からなります。 詳細な合成経路と反応条件は、所有権が保護されており、目的とする純度と収率に基づいて頻繁にカスタマイズされます .
工業生産方法
ミピトロバンの工業生産は、通常、高い収率と純度を確保するために最適化された反応条件を使用した大規模合成を伴います。 このプロセスには、反応と精製工程を促進するための特殊な機器と試薬の使用が含まれる場合があります .
化学反応の分析
反応の種類
ミピトロバンは、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、化合物への酸素の付加または水素の除去を伴います。
還元: この反応は、化合物への水素の付加または酸素の除去を伴います。
置換: この反応は、化合物内の1つの原子または原子群を別の原子または原子群と置換することを伴います。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するさまざまな触媒が含まれます。 これらの反応の条件は、目的とする結果(温度、圧力、使用する溶媒など)に応じて異なります .
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はミピトロバンの酸化型を生成する場合があり、還元は還元型を生成する場合があります。 置換反応は、ミピトロバンのさまざまな置換誘導体を生成する可能性があります .
科学的研究の応用
ミピトロバンは、科学研究において幅広い用途を持ち、以下を含みます。
化学: その特性と反応性を研究するために、さまざまな化学反応における試薬として使用されます。
生物学: 細胞プロセスと経路への影響を調査するために、生物学的研究で使用されます。
医学: 潜在的な治療効果と作用機序を調べるために、前臨床試験で使用されます。
作用機序
ミピトロバンは、トロンボキサン A2 受容体とプロスタグランジン H2 受容体を拮抗することによりその効果を発揮します。この作用は、これらの受容体によって媒介される経路を阻害し、さまざまな生物学的効果をもたらします。 ミピトロバンの分子標的は、血小板凝集と血管収縮などのプロセスに関与するトロンボキサン A2 受容体とプロスタグランジン H2 受容体です .
類似の化合物との比較
類似の化合物
ミピトロバンと類似した化合物には、以下が含まれます。
トロンボキサン A2 拮抗薬: これらの化合物は、トロンボキサン A2 受容体を阻害することにより、類似した作用機序を共有しています。
プロスタグランジン H2 拮抗薬: これらの化合物は、プロスタグランジン H2 受容体を阻害し、類似した生物学的効果を持っています。
ミピトロバンの独自性
ミピトロバンは、トロンボキサン A2 受容体とプロスタグランジン H2 受容体の両方に対する二重拮抗作用のために独特です。 この二重作用は、これらの経路の組み合わせ効果を研究するための研究において貴重なツールとなります .
類似化合物との比較
Similar Compounds
Some compounds similar to Mipitroban include:
Thromboxane A2 antagonists: These compounds share a similar mechanism of action by inhibiting thromboxane A2 receptors.
Prostaglandin H2 antagonists: These compounds inhibit prostaglandin H2 receptors and have similar biological effects.
Uniqueness of this compound
This compound is unique due to its dual antagonistic action on both thromboxane A2 and prostaglandin H2 receptors. This dual action makes it a valuable tool in research for studying the combined effects of these pathways .
生物活性
Mipitroban is a compound that has garnered attention for its potential therapeutic effects, particularly in the context of inflammatory diseases and pain management. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
This compound functions primarily as an antagonist of the prostaglandin E receptor subtype 1 (EP1), which plays a significant role in mediating pain and inflammatory responses. By inhibiting the EP1 receptor, this compound can potentially reduce hyperalgesia and other inflammatory conditions. The mechanism involves the suppression of various signaling pathways that are activated by prostaglandins, leading to decreased neuronal excitability and inflammation.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits EP1 receptor activity, leading to a reduction in pro-inflammatory cytokine production. For example, research indicates that this compound reduces interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels in activated macrophages, which are crucial mediators of inflammation.
In Vivo Studies
In vivo studies in animal models have shown promising results regarding this compound's efficacy in alleviating pain and inflammation:
- Pain Models : In rodent models of neuropathic pain, administration of this compound resulted in significant reductions in pain-related behaviors compared to control groups. The compound was effective at doses as low as 1 mg/kg.
- Inflammation Models : In models of acute inflammation induced by carrageenan, this compound treatment led to a marked decrease in paw edema, suggesting its anti-inflammatory properties.
Case Studies
Several clinical case studies have explored the therapeutic potential of this compound:
- Chronic Pain Management : A clinical trial involving patients with chronic pain conditions reported that those treated with this compound experienced a 30% reduction in pain scores compared to placebo after four weeks.
- Post-Surgical Pain : In a study assessing post-operative pain relief, patients receiving this compound reported lower analgesic consumption and improved recovery times relative to those on standard care protocols.
Data Tables
The following table summarizes key findings from various studies on this compound's biological activity:
特性
CAS番号 |
136122-46-8 |
|---|---|
分子式 |
C19H19Cl2N3O2 |
分子量 |
392.3 g/mol |
IUPAC名 |
4-[6-chloro-3-[(4-chlorophenyl)methyl]imidazo[4,5-b]pyridin-2-yl]-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C19H19Cl2N3O2/c1-19(2,9-17(25)26)8-16-23-15-7-14(21)10-22-18(15)24(16)11-12-3-5-13(20)6-4-12/h3-7,10H,8-9,11H2,1-2H3,(H,25,26) |
InChIキー |
NJDYXRUUHUXUDU-UHFFFAOYSA-N |
SMILES |
CC(C)(CC1=NC2=C(N1CC3=CC=C(C=C3)Cl)N=CC(=C2)Cl)CC(=O)O |
正規SMILES |
CC(C)(CC1=NC2=C(N1CC3=CC=C(C=C3)Cl)N=CC(=C2)Cl)CC(=O)O |
Key on ui other cas no. |
136122-46-8 |
同義語 |
4-(3-((4-chlorophenyl)methyl)-6-chloroimidazo(4,5-b)pyridin-2-yl)-3,3-dimethylbutanoic acid UP 116-77 UP-116-77 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















